

Physicochemical Profiling and Synthetic Methodologies of 2-(Pyrazin-2-yloxy)acetic Acid

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Compound of Interest

Compound Name: 2-(Pyrazin-2-yloxy)acetic acid

CAS No.: 1593757-12-0

Cat. No.: B13089645

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Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Content Type: Technical Guide & Protocol Whitepaper

Executive Summary

In modern medicinal chemistry, the shift toward highly soluble, low-lipophilicity scaffolds has made heteroaromatic building blocks indispensable. **2-(Pyrazin-2-yloxy)acetic acid** serves as a highly versatile fragment and bioisostere. By replacing traditional phenyl rings with a pyrazine core, drug developers can drastically reduce LogP, improve aqueous solubility, and introduce specific hydrogen-bond acceptor vectors. This whitepaper provides an in-depth analysis of its physicochemical properties, structural informatics, and a self-validating synthetic methodology designed for high-yield isolation.

Chemical Identity & Structural Informatics

The structural foundation of **2-(Pyrazin-2-yloxy)acetic acid** consists of an electron-deficient pyrazine ring linked via an ether bridge to an acetic acid moiety. This specific geometry allows the molecule to act as a flexible bidentate or tridentate ligand in metalloenzyme active sites, or as a highly polar vector in Fragment-Based Drug Discovery (FBDD).

Table 1: Core Chemical Identity

Property	Value
Chemical Name	2-(Pyrazin-2-yloxy)acetic acid
CAS Number	1593757-12-0
Molecular Formula	C ₆ H ₆ N ₂ O ₃
Molecular Weight	154.12 g/mol
SMILES	<chem>O=C(O)COC1=NC=CN=C1</chem>

Data supported by[1] and[2].

Physicochemical Profiling & Causality

Understanding the physicochemical behavior of this scaffold is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 2: Predictive Physicochemical Parameters

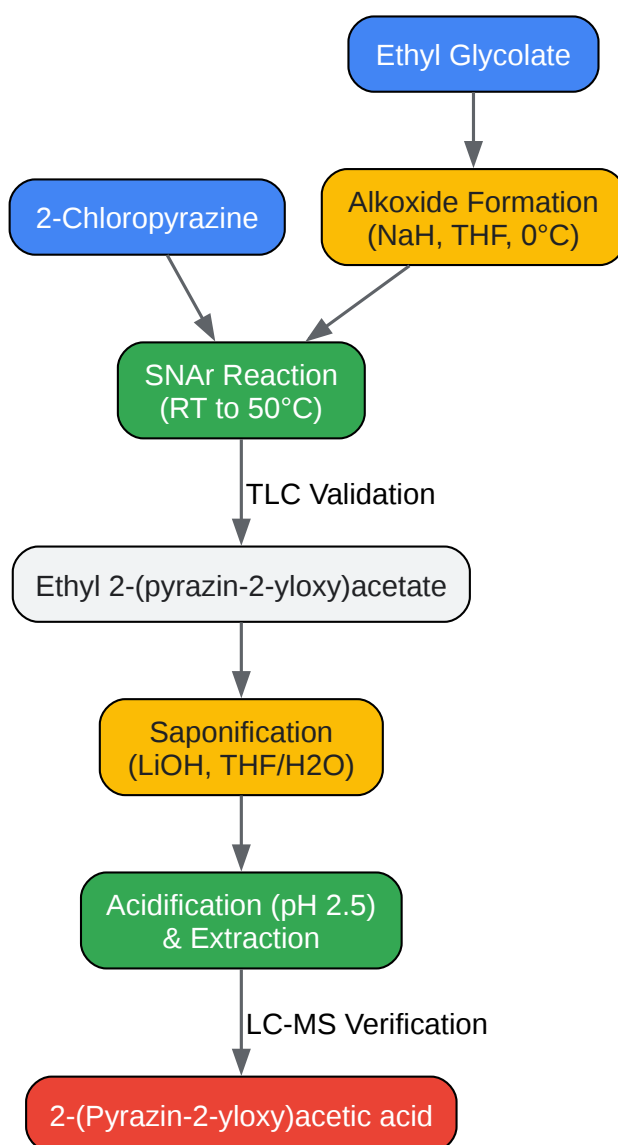
Physicochemical Parameter	Value	Causality / Implication
Topological Polar Surface Area (TPSA)	72.31 Å ²	High polarity driven by 3 oxygens and 2 nitrogens. Limits passive Blood-Brain Barrier (BBB) permeability but ensures excellent aqueous solubility.
LogP (Estimated)	-0.1 to 0.3	The electron-withdrawing pyrazine and hydrophilic -COOH group keep lipophilicity remarkably low, preventing non-specific hydrophobic aggregation.
pKa (Carboxylic Acid)	~3.0	The inductive pull of the ether oxygen and pyrazine ring slightly increases acidity compared to standard aliphatic acids. Dictates organic extraction pH.
pKa (Pyrazine Nitrogen)	~0.6	Weakly basic; remains strictly unprotonated at physiological pH (7.4), ensuring the molecule acts primarily as an anion in vivo.
H-Bond Donors / Acceptors	1 / 5	Provides a rich electrostatic landscape for target binding (e.g., kinase hinge regions).

Mechanistic Insight: Why choose a pyrazine over a standard phenyl or pyridine ring? The two nitrogen atoms in pyrazine act as strong electron-withdrawing groups via both induction and resonance. This electron deficiency makes the ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the high TPSA (72.31 Å²) and low LogP

make it an ideal starting point for fragment libraries, which require high-concentration screening (typically >1 mM) in aqueous buffer systems without precipitating.

Synthetic Methodology & Self-Validating Protocols

The synthesis of **2-(Pyrazin-2-yloxy)acetic acid** relies on a Nucleophilic Aromatic Substitution (S_NAr) followed by ester hydrolysis. Because the pyrazine ring is highly electron-deficient, it readily undergoes S_NAr without the need for transition-metal catalysis (like Buchwald-Hartwig coupling).



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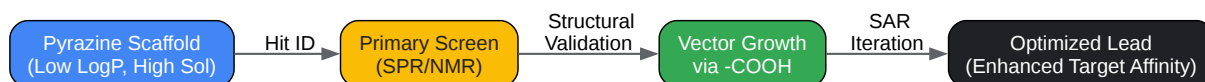
Synthetic workflow for **2-(Pyrazin-2-yloxy)acetic acid** via SNAr and saponification.

Step-by-Step Protocol

- 1. Alkoxide Generation:** Dissolve ethyl glycolate (1.1 eq) in anhydrous THF under an inert N₂ atmosphere. Cool the system to 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: Cooling prevents the exothermic degradation of the solvent. NaH irreversibly deprotonates the alcohol, driving the equilibrium entirely toward the highly nucleophilic alkoxide.
- 2. SNAr Coupling:** Add 2-chloropyrazine (1.0 eq) dropwise to the alkoxide solution. Stir at room temperature for 4 hours. Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). If the 2-chloropyrazine spot persists, elevate the temperature to 50 °C. The reaction is complete when the starting material is entirely consumed, validating the SNAr efficiency.
- 3. Ester Hydrolysis (Saponification):** Concentrate the reaction mixture in vacuo and redissolve the crude intermediate in a THF/H₂O mixture (1:1). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 2 hours. Causality: The hydroxide ion attacks the sterically unhindered ethyl ester carbonyl, cleaving it to form the water-soluble lithium carboxylate salt.
- 4. pH-Controlled Isolation:** Remove THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to a strict pH of 2.5. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield the final product. Self-Validating Step (Critical): The pK_a of the carboxylic acid is ~3.0, while the conjugate acid of the pyrazine nitrogen is ~0.6. By adjusting the pH exactly to 2.5, we ensure the carboxylate is fully protonated (neutralized) for organic extraction, while actively preventing the protonation of the pyrazine ring. If the pH drops below 1.0, the pyrazine becomes protonated, rendering the molecule highly water-soluble and trapping it in the aqueous waste layer, resulting in zero yield.

Applications in Medicinal Chemistry (FBDD)

In Fragment-Based Drug Discovery, small molecules (MW < 300) are screened against targets using Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR). **2-(Pyrazin-2-yloxy)acetic acid** is an exemplary fragment.



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Fragment-based drug discovery logic leveraging the pyrazine-acetic acid scaffold.

Once target binding is confirmed, the carboxylic acid acts as a primary synthetic vector. It can be rapidly converted into various amides via standard coupling reagents (e.g., HATU, EDC/HOBt) to explore the adjacent chemical space in the binding pocket, driving the Hit-to-Lead optimization process.

Analytical Validation

To confirm the integrity of the synthesized **2-(Pyrazin-2-yloxy)acetic acid**, the following analytical validations are standard:

- LC-MS (ESI+): Expected $[M+H]^+$ peak at m/z 155.1.
- 1H NMR (DMSO- d_6): The signature of the pyrazine ring will present as three distinct aromatic protons (typically between 8.0 - 8.5 ppm) due to the lack of symmetry. The methylene ($-CH_2-$) protons of the acetic acid moiety will appear as a sharp singlet around 4.8 ppm, strongly deshielded by the adjacent ether oxygen and carbonyl group.

References

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Sources

- [1. 1593757-12-0|2-\(Pyrazin-2-yloxy\)acetic acid|BLD Pharm \[bldpharm.com\]](#)
- [2. 2-\(naphthalen-2-yloxy\)acetic acid | Sigma-Aldrich \[sigmaaldrich.com\]](#)

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